![molecular formula C20H26N4O2S B6566633 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 921830-15-1](/img/structure/B6566633.png)
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
F2096-1354 primarily targets cyclooxygenase-2 (COX-2) , an enzyme responsible for the formation of pro-inflammatory prostaglandins. COX-2 is upregulated in inflammatory conditions and certain cancers, making it a critical target for anti-inflammatory and anticancer therapies .
Mode of Action
F2096-1354 inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory mediators. This inhibition reduces inflammation and pain, and in cancer cells, it can lead to decreased proliferation and increased apoptosis .
Biochemical Pathways
By inhibiting COX-2, F2096-1354 affects the arachidonic acid pathway , reducing the production of prostaglandins and thromboxanes. This leads to a decrease in inflammation, pain, and fever. In cancer cells, the reduction in prostaglandin E2 (PGE2) levels can inhibit cell proliferation and induce apoptosis .
Pharmacokinetics
Result of Action
At the molecular level, F2096-1354 reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation and pain. At the cellular level, it can induce apoptosis in cancer cells by reducing PGE2 levels, which are known to promote cell survival and proliferation .
Action Environment
The efficacy and stability of F2096-1354 can be influenced by various environmental factors:
- Presence of other drugs : Co-administration with other drugs metabolized by cytochrome P450 enzymes can affect its metabolism and efficacy .
F2096-1354 represents a promising therapeutic agent due to its potent anti-inflammatory and anticancer properties, with a well-characterized mechanism of action and favorable pharmacokinetic profile.
: Based on general knowledge of COX-2 inhibitors and their mechanisms. : General pharmacokinetic principles of similar compounds.
Safety and Hazards
特性
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)14-7-9-16(10-8-14)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-5-3-4-6-15/h7-10,12-13,15H,3-6,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMHYLZCRFBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-isopropylphenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。